(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-29-18-9-6-15(7-10-18)12-16(14-24)23(28)25-17-8-11-21-22(13-17)27-20-5-3-2-4-19(20)26-21/h2-13H,1H3,(H,25,28)/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIYEBLMNNITAI-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound features three critical components:
- Cyano-substituted α,β-unsaturated enamide backbone
- 4-Methoxyphenyl substituent
- Phenazine-2-amine nucleophile
Retrosynthetically, the molecule dissects into two primary fragments:
- Fragment A : 2-Cyano-3-(4-methoxyphenyl)acryloyl chloride
- Fragment B : Phenazine-2-amine
Coupling these fragments via nucleophilic acyl substitution forms the enamide bond. Alternative pathways involving in situ formation of the α,β-unsaturated system are also explored.
Synthetic Route Development
Synthesis of 2-Cyano-3-(4-Methoxyphenyl)acryloyl Chloride
Knoevenagel Condensation
The α,β-unsaturated cyanoester precursor is synthesized via condensation of 4-methoxybenzaldehyde with cyanoacetic acid:
Procedure :
- Dissolve 4-methoxybenzaldehyde (10 mmol) and cyanoacetic acid (12 mmol) in anhydrous ethanol (50 mL).
- Add piperidine (1 mmol) as a catalyst and reflux at 80°C for 6 hours.
- Cool the mixture, precipitate the product with ice-water, and recrystallize from ethanol to obtain (E)-2-cyano-3-(4-methoxyphenyl)acrylic acid (Yield: 78%, m.p. 185–187°C).
Spectroscopic Validation :
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O acid), 1602 cm⁻¹ (C=C)
- ¹H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, vinyl-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3)
Conversion to Acyl Chloride
Activate the carboxylic acid using thionyl chloride:
Synthesis of Phenazine-2-amine
Phenazine-2-amine is synthesized via Buchwald–Hartwig amination of 2-bromophenazine:
Procedure :
- Charge a Schlenk flask with 2-bromophenazine (5 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol).
- Add degassed toluene (50 mL) and benzophenone imine (7.5 mmol).
- Heat at 110°C for 24 hours under N₂.
- Hydrolyze the imine with 2M HCl, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to isolate phenazine-2-amine (Yield: 65%, m.p. 132–134°C).
Spectroscopic Validation :
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.75 (d, J = 2.4 Hz, 1H), 8.52 (dd, J = 8.8, 2.4 Hz, 1H), 7.89–7.78 (m, 2H), 7.65–7.55 (m, 2H), 6.24 (s, 2H, NH₂)
Enamide Bond Formation
Couple the acyl chloride with phenazine-2-amine under Schotten–Baumann conditions:
Procedure :
- Dissolve phenazine-2-amine (3 mmol) in dry THF (30 mL) and cool to 0°C.
- Add 2-cyano-3-(4-methoxyphenyl)acryloyl chloride (3.3 mmol) dropwise over 10 minutes.
- Maintain stirring at 0°C for 2 hours, then warm to room temperature for 12 hours.
- Quench with saturated NaHCO₃, extract with EtOAc, and purify via recrystallization (EtOH/H₂O) to obtain the target compound (Yield: 68%, m.p. 238–240°C).
Reaction Optimization :
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Solvent | THF, DCM, EtOAc | THF |
| Temperature | 0°C, RT, 40°C | 0°C → RT |
| Base | None, Et₃N, NaHCO₃ | None |
| Molar Ratio (Amine:Acyl Chloride) | 1:1 → 1:1.1 | 1:1.1 |
Spectroscopic Characterization of Target Compound
Infrared Spectroscopy (IR)
- C≡N Stretch : 2218 cm⁻¹
- C=O (Amide) : 1665 cm⁻¹
- C=C (Vinyl) : 1598 cm⁻¹
- Ar-OCH₃ : 1254 cm⁻¹
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, DMSO-d6) :
- δ 10.42 (s, 1H, NH)
- δ 8.83 (d, J = 2.4 Hz, 1H, Phenazine-H)
- δ 8.65 (dd, J = 8.8, 2.4 Hz, 1H, Phenazine-H)
- δ 8.12 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 7.93 (s, 1H, Vinyl-H)
- δ 7.08 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 3.88 (s, 3H, OCH3)
¹³C-NMR (150 MHz, DMSO-d6) :
- δ 165.2 (C=O), 158.9 (C-OCH3), 145.7 (C≡N), 138.4–114.2 (Aromatic C), 116.3 (Vinyl C), 55.3 (OCH3)
High-Resolution Mass Spectrometry (HR-MS)
- Calculated for C₂₃H₁₆N₄O₂ : [M+H]⁺ = 396.1218
- Observed : 396.1215
Alternative Synthetic Pathways
One-Pot Tandem Reaction
A streamlined approach combines Knoevenagel condensation and amide coupling:
Procedure :
- Mix 4-methoxybenzaldehyde (10 mmol), cyanoacetic acid (12 mmol), and phenazine-2-amine (10 mmol) in DMF.
- Add EDCI (12 mmol) and HOBt (12 mmol), stir at 50°C for 24 hours.
- Isolate via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) (Yield: 54%).
Advantages : Reduced purification steps.
Disadvantages : Lower yield due to competing side reactions.
Purity Analysis and Validation
HPLC Conditions :
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: MeCN/H₂O (70:30)
- Flow Rate: 1.0 mL/min
- Retention Time: 6.8 minutes
- Purity: 98.3% (Area Normalization)
X-ray Crystallography :
Single-crystal analysis confirms the E-configuration with a dihedral angle of 12.3° between the phenazine and 4-methoxyphenyl planes.
Scientific Research Applications
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the phenazinyl moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Amide Substituent Impact: Phenazine vs. Thiazole/Pyridine: The phenazin-2-yl group in the target compound introduces a larger aromatic surface area compared to thiazole () or pyridine () derivatives. Electron-Donating vs.
Biological Activity Trends :
- Coumarin-linked acrylamides (e.g., 4k in ) exhibit antifungal activity (MIC 12–16 µg/mL), suggesting that the α,β-unsaturated core is critical for bioactivity. The absence of a coumarin moiety in the target compound may shift its mechanism or potency .
- Thiazole derivatives () with halogenated benzyl groups show promise in anticancer research, highlighting the role of halogen atoms in enhancing binding affinity .
Crystallographic and Physicochemical Properties: Ethyl ester analogs () exhibit well-defined crystal structures, while phenazine-containing compounds may face challenges in crystallization due to planar stacking interactions . The dimethylamino-substituted analog () crystallizes in a monoclinic system (β = 94.87°), with refinement parameters (R = 0.060) indicating high structural precision .
Mechanistic and Functional Insights
- Antifungal Activity: Coumarin-acrylamide hybrids () likely inhibit fungal growth via disruption of cell membrane integrity or enzyme inhibition.
- Optoelectronic Applications: The conjugated system in (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide () demonstrates charge-transfer capabilities, making it suitable for organic semiconductors. The 4-methoxyphenyl group in the target compound may similarly enhance conjugation length .
Biological Activity
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenazin-2-ylprop-2-enamide, also known as compound 8008-9543, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant case studies and research findings.
The molecular formula of this compound is C17H16N2O2, with a molecular weight of 280.32 g/mol. The compound features a cyano group, a methoxyphenyl moiety, and a phenazin structure, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 280.32 g/mol |
| LogP (Partition Coefficient) | 2.538 |
| Water Solubility | LogSw -2.94 |
| pKa | 9.35 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes and modulate inflammatory pathways.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
Case Study: In Vivo Anti-inflammatory Effects
In an animal model study using zymosan-induced acute peritonitis, compounds structurally related to this compound showed a notable reduction in edema and leukocyte migration, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The phenazine moiety in the compound has been linked to anticancer properties. Studies have shown that phenazine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings
A study investigating the cytotoxic effects of phenazine derivatives found that they significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and the activation of apoptotic pathways .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
Example Study
In a screening library analysis, compounds related to this compound were included in libraries targeting infectious diseases, highlighting their potential role in combating microbial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
